1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone
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Overview
Description
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group and a methoxyethanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 2,6-Dimethylpyrimidin-4-yloxy Intermediate: This step involves the reaction of 2,6-dimethylpyrimidine with an appropriate halogenating agent to introduce the oxy group.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving suitable precursors.
Coupling Reaction: The 2,6-dimethylpyrimidin-4-yloxy intermediate is then coupled with the piperidine ring under specific reaction conditions to form the desired compound.
Methoxyethanone Introduction: Finally, the methoxyethanone group is introduced through a substitution reaction, completing the synthesis of this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone can be compared with similar compounds such as:
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one: This compound has a similar structure but with a different substituent on the ethanone moiety.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share the 2,6-dimethylpyrimidinyl group but have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-8-13(16-11(2)15-10)20-12-4-6-17(7-5-12)14(18)9-19-3/h8,12H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQRFBBNDAXVRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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